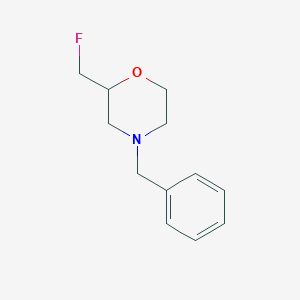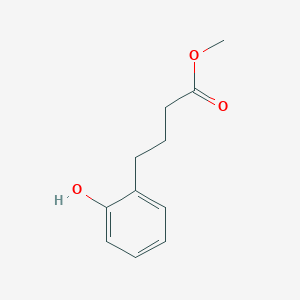
Methyl 4-(2-hydroxyphenyl)butanoate
Übersicht
Beschreibung
Methyl 4-(2-hydroxyphenyl)butanoate, also known as methyl salicylate, is a naturally occurring organic compound found in many plants, including wintergreen and birch. It is a colorless, viscous liquid with a characteristic odor of wintergreen and a bitter taste. It is used as a flavoring agent and in the production of fragrances and medicines. Methyl salicylate has a variety of applications in the scientific research community, including as a reagent for the synthesis of organic compounds, as a model substrate for enzyme studies, and as an analytical tool.
Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation and Biochemistry : Methyl 4-(2-hydroxyphenyl)butanoate is studied in the context of lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). These studies focus on the chemical properties and analysis of such compounds, which are significant in understanding cellular oxidative stress and inflammation, particularly in atherosclerotic lesions (Spickett, 2013).
Synthetic Chemistry : Research has been conducted on the synthesis of related compounds, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid. These compounds are key intermediates in the synthesis of biologically active substances, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Biological and Ecological Studies : In an ecological context, this compound is identified in studies like the one exploring the fragrance accumulation in the rectal glands of male melon flies from the orchid Dendrobium superbum (Nishida, Iwahashi, & Tan, 1993).
Physical Chemistry and Molecular Dynamics : Studies on isomeric alcohols related to this compound, such as 1-phenyl-2-butanol, reveal insights into the molecular dynamics and properties under different physical conditions, which is essential for understanding their behavior in various applications (Kołodziej et al., 2020).
Agricultural and Pest Control : In agriculture, derivatives of this compound, like raspberry ketone, are used in pest management. Their role in fruit fly control programs and their effects on non-target species, including native invertebrates, have been studied (Vargas, Shelly, Leblanc, & Piñero, 2010).
Medicinal Chemistry and Drug Synthesis : Research on the synthesis of compounds like torrubiellone C, which involves methyl 2-(hydroxymethyl)butanoate, a related compound, contributes to the field of medicinal chemistry and drug development (Jessen, Schumacher, Schmid, Pfaltz, & Gademann, 2011).
Biochemistry and Biotransformation : Studies on the biotransformation of carbonyl compounds to chiral hydroxy acid derivatives, like methyl (R)-3-hydroxy butanoate, offer insights into enzymatic reduction processes, which are crucial in biotechnological applications (Ernst, Kaup, Müller, Bringer-Meyer, & Sahm, 2005).
Eigenschaften
IUPAC Name |
methyl 4-(2-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPJJUSWJCWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477181 | |
| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93108-07-7 | |
| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)
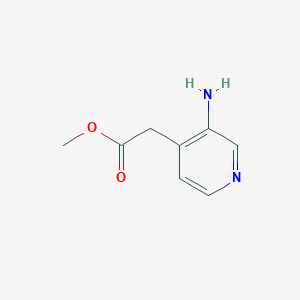
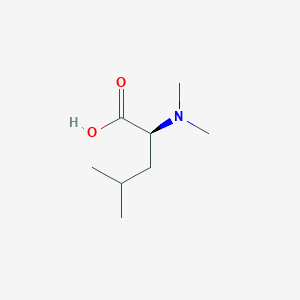
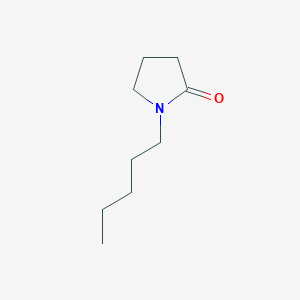


![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)
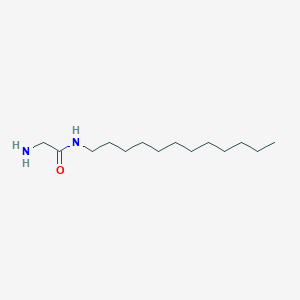
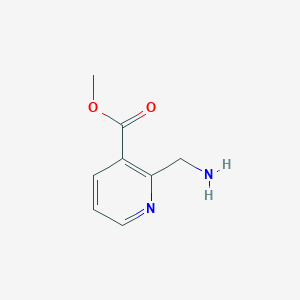


![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)
